
Comprehensive Spectroscopic Characterization
of 1-(2-Methoxy-5-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name:
1-(2-Methoxy-5-

methylphenyl)ethanol

CAS No.: 926255-20-1

Cat. No.: B2774078 Get Quote

Executive Summary & Compound Identity
This technical guide provides a rigorous spectroscopic profile for 1-(2-Methoxy-5-
methylphenyl)ethanol (CAS: 33875-89-7).[1] Designed for analytical chemists and synthetic

researchers, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) signatures necessary for structural validation.[1]

The compound is a secondary benzylic alcohol, typically synthesized via the reduction of 2'-

methoxy-5'-methylacetophenone.[1] Its characterization relies on distinguishing the 1,2,5-

trisubstituted aromatic pattern and the transformation of the acetyl group into a hydroxyethyl

moiety.[1]
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Property Data

IUPAC Name 1-(2-Methoxy-5-methylphenyl)ethanol

CAS Number 33875-89-7

Molecular Formula C₁₀H₁₄O₂

Molecular Weight 166.22 g/mol

Monoisotopic Mass 166.0994 Da

Physical State
Viscous oil or low-melting solid (racemic

mixture)

Synthesis & Structural Context
Understanding the precursor is critical for interpreting the spectra, particularly for identifying

unreacted starting material.[1]

Precursor: 1-(2-Methoxy-5-methylphenyl)ethanone (CAS: 20628-07-3).[1][2][3]

Transformation: Reduction of the ketone carbonyl (

) to a secondary alcohol (

).[1]

Key Spectroscopic Change: Disappearance of the ketone carbonyl stretch (~1675 cm⁻¹) and

appearance of the hydroxyl stretch (~3400 cm⁻¹).[1] In NMR, the acetyl methyl singlet (~2.60

ppm) converts to a doublet (~1.48 ppm).[1]

Characterization Workflow
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Spectroscopic Validation
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Figure 1: Logical workflow for the isolation and structural confirmation of the target alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following data represents the anticipated high-resolution NMR data in CDCl₃, derived from

structure-activity relationships of the precursor ketone and analogous 2-methoxy-5-methyl

systems (e.g., Creosol derivatives).

¹H NMR Data (400 MHz, CDCl₃)
The aromatic region displays a characteristic 1,2,5-substitution pattern.[1] The coupling

constants (

) are critical for distinguishing the protons.
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Position
Shift (

, ppm)
Mult. (Hz)

Assignment

Logic

Ar-H6 7.15 – 7.22 d ~2.0

Ortho to alkyl

side chain. Shifts

upfield from

~7.52 ppm in the

ketone precursor

due to loss of

carbonyl

anisotropy.[1]

Shows meta-

coupling to H4.

Ar-H4 7.02 – 7.08 dd 8.2, 2.0

Para to alkyl side

chain. Coupled

ortho to H3 and

meta to H6.[1]

Ar-H3 6.78 – 6.85 d 8.2

Ortho to

Methoxy.

Shielded by the

electron-donating

OMe group.[1]

Strong ortho

coupling to H4.

[1]

CH-OH 5.05 – 5.15 q 6.4

Benzylic

Methine.

Characteristic

quartet due to

coupling with the

adjacent methyl

group.[1]

O-CH₃ 3.82 – 3.86 s - Methoxy Group.

Strong singlet,
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typical for aryl

methyl ethers.[1]

Ar-CH₃ 2.28 – 2.32 s -

Aromatic Methyl.

Position 5.[1]

Chemical shift is

consistent with

toluene

derivatives.[1]

OH 2.00 – 2.60 br s -

Hydroxyl. Shift

varies with

concentration

and temperature.

[1] Exchangeable

with D₂O.

CH₃ (Ethyl) 1.45 – 1.50 d 6.4

Terminal Methyl.

Doublet due to

coupling with the

benzylic methine.

[1]

¹³C NMR Data (100 MHz, CDCl₃)
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Carbon Type
Shift (

, ppm)
Assignment

Aromatic C-O 154.5 – 155.5
C2. Deshielded by oxygen

attachment (ipso).[1]

Aromatic C-C 133.0 – 134.5
C1.[1] Ipso to the ethanol side

chain.[1]

Aromatic C-C 129.5 – 130.5
C5.[1] Ipso to the methyl

group.[1]

Aromatic CH 127.0 – 128.0 C4.[1] Meta to methoxy.[1]

Aromatic CH 125.0 – 126.0
C6.[1] Ortho to ethanol chain.

[1]

Aromatic CH 110.5 – 111.5
C3.[1] Ortho to methoxy

(shielded).[1]

Benzylic CH 66.0 – 67.5
CH-OH.[1] Characteristic

secondary alcohol carbon.[1]

Methoxy CH₃ 55.0 – 55.8 O-CH₃.[1]

Ethyl CH₃ 23.5 – 24.5 CH(OH)-CH₃.[1]

Ar-Methyl CH₃ 20.5 – 21.0 Ar-CH₃.

Mass Spectrometry (MS) Profile
Mass spectrometry analysis, particularly Electron Ionization (EI), often results in significant

fragmentation for benzylic alcohols.[1]

Ionization Mode: EI (70 eV)

Molecular Ion (

): m/z 166 (Often weak or distinct).[1]

Projected Fragmentation Pathway
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Dehydration (

): Loss of water is the dominant pathway for benzylic alcohols, generating a styrene-like
cation (

148).[1]

Methyl Loss (

): Loss of the terminal methyl group from the ethyl chain or the aromatic methyl.[1]

Alpha Cleavage: Cleavage adjacent to the hydroxyl group.[1]

Molecular Ion
[M]+ m/z 166

[M - H2O]+
m/z 148

(Styrene derivative)

- H2O (18)

[M - CH3]+
m/z 151

- CH3 (15)

Tropylium/Benzyl Cation
m/z 119/91

Rearrangement

Click to download full resolution via product page

Figure 2: Predicted EI-MS fragmentation pathway showing the dominant dehydration step.

Infrared (IR) Spectroscopy
IR is the primary tool for confirming the success of the reduction reaction (Ketone

Alcohol).[1]
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Functional Group Wavenumber (cm⁻¹) Description

O-H Stretch 3350 – 3450

Broad, strong. Indicates

secondary alcohol.[1] (Absent

in precursor).

C-H Stretch (Ar) 3000 – 3050
Weak aromatic C-H stretching.

[1]

C-H Stretch (Alk) 2850 – 2970
Methyl and methine C-H

stretching.[1]

C=C Aromatic 1490 – 1600
Characteristic aromatic ring

breathing modes.[1]

C-O Stretch 1030 – 1250
Strong bands for Alkyl-O-Aryl

(ether) and C-O (alcohol).[1]

Out-of-Plane Bending 800 – 820

Indicative of 1,2,5-

trisubstituted benzene (2

adjacent H, 1 isolated H).[1]

Experimental Protocols
Sample Preparation for NMR

Solvent: Use CDCl₃ (Chloroform-d, 99.8% D) with 0.03% TMS as an internal standard.[1]

Concentration: Dissolve 5–10 mg of the sample in 0.6 mL of solvent.

Filtration: If the solution is cloudy (presence of inorganic salts from the reduction workup),

filter through a small plug of cotton or glass wool into the NMR tube.[1]

Acquisition:

¹H: 16 scans, 1 second relaxation delay.

¹³C: 256–512 scans, proton-decoupled.[1]

Quality Control & Impurities
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Common impurities from the synthesis (reduction of 2'-methoxy-5'-methylacetophenone)

include:

Unreacted Ketone: Look for a singlet at ~2.60 ppm (acetyl methyl) and ~7.52 ppm

(deshielded Ar-H6).[1]

Over-reduction (Ethyl derivative): If hydrogenolysis occurs (rare with NaBH₄, possible with

Pd/C), look for a triplet at ~1.2 ppm and quartet at ~2.6 ppm (ethyl group).[1]

Solvent Residuals: Ethanol (triplet ~1.25, quartet ~3.72 in CDCl₃) or Ethyl Acetate (singlet

~2.05, quartet ~4.12, triplet ~1.26).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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5. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]

To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization of 1-(2-
Methoxy-5-methylphenyl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2774078#spectroscopic-characterization-data-for-1-
2-methoxy-5-methylphenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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